N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a methyl group on one nitrogen atom and a 2-(1-tosylpiperidin-2-yl)ethyl substituent on the other. The tosyl (p-toluenesulfonyl) group on the piperidine ring introduces steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-methyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13-6-8-15(9-7-13)25(23,24)20-12-4-3-5-14(20)10-11-19-17(22)16(21)18-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQEMAGODWFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of Tosylpiperidine: The starting material, piperidine, is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to form 1-tosylpiperidine.
Alkylation: The 1-tosylpiperidine is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated tosylpiperidine with oxalyl chloride and methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted oxalamide derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Umami Flavor Enhancers: S336 and S5456
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Substituents: 2,4-Dimethoxybenzyl (electron-donating groups) and pyridin-2-ylethyl. Application: Potent umami taste receptor (hTAS1R1/hTAS1R3) agonist, approved globally as a flavor enhancer (FEMA 4233) . Key Findings: S336 reduces the need for monosodium glutamate (MSG) in food products due to its high potency (EC₅₀ ~1 µM).
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456): Substituents: 2,3-Dimethoxybenzyl (minor positional isomer of S336). Key Findings: Inhibits CYP3A4 by 51% at 10 µM, suggesting a higher risk of drug-drug interactions compared to S336 . Contrast: The target compound’s methyl group may reduce metabolic interactions compared to S5456’s methoxybenzyl substituents.
Antiviral Oxalamides (HIV Entry Inhibitors)
- Oxalamide-Based CD4-Mimetics: Substituents: Hydrophobic extensions (e.g., tetramethylpiperidine) in the oxalamide chain. Application: Target the "Phe43 cavity" of HIV-1 gp120 to block viral entry . Key Findings: Modifications to the oxalamide chain (e.g., replacing it with succinamide) abolish antiviral activity. Substituent bulk and hydrophobicity are critical for binding . However, the tosyl group’s electron-withdrawing nature could alter binding kinetics.
Bis(aminoalcohol) Oxalamides (BAOAs) in Organogels
- Examples: Bis(phenylalanine) oxalamides (e.g., bis(PhAlaOH)benzyl). Substituents: Amino alcohol moieties enabling hydrogen bonding and van der Waals interactions. Application: Form thermo-stable organogels for drug delivery (e.g., ibuprofen) . Key Findings: Gelation depends on substituent structure; branched alkyl groups reduce thermal stability, while aromatic groups enhance it . Contrast: The target compound’s tosylpiperidine and methyl groups lack the hydroxyl or amino alcohol moieties required for gelation, limiting its utility in drug delivery systems.
Zinc-Oxalamide Complexes in Material Science
- Example: N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl) oxalamide-zinc complex. Substituents: Dimethylaminoethyl (metal-coordinating) and hydroxyphenyl. Application: Forms binuclear zinc complexes for chitosan interaction studies . Key Findings: Structural analysis via X-ray diffraction reveals coordination geometry critical for chitosan binding (Kb = 1.9×10⁶ M⁻¹) . Contrast: The target compound’s tosyl group lacks metal-coordinating ability, precluding similar applications in material science.
Antimicrobial Oxalamides
- Example: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-1). Substituents: Halogenated aryl groups and isoindoline-dione. Application: Antimicrobial activity via unknown mechanisms . Key Findings: Electron-withdrawing groups (e.g., bromo, chloro) enhance potency. Contrast: The target compound’s aliphatic tosylpiperidine group differs from aromatic antimicrobial oxalamides, suggesting divergent biological targets.
Data Table: Structural and Functional Comparison
Biological Activity
N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a tosylpiperidine moiety linked to an oxalamide core. The molecular formula is , with a molecular weight of approximately 429.54 g/mol. The presence of the tosyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxalamide structure facilitates hydrogen bonding, which may enhance binding affinity to specific biological sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activity Studies
Recent studies have focused on the compound's pharmacological properties, particularly its effects on various biological systems:
Antinociceptive Activity
Research has indicated that this compound exhibits significant antinociceptive properties in animal models. This suggests potential applications in pain management therapies.
Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective effects, possibly through the modulation of neurotransmitter systems. This property makes it a candidate for further investigation in neurodegenerative disease models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Contains a phenyl group | Enhanced receptor binding | |
| N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Fluorine substituent alters electronic properties | Potentially increased potency | |
| N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Cyclopropane ring adds steric hindrance | Varied pharmacokinetics |
Study 1: Antinociceptive Properties
A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The study suggested that the compound's mechanism may involve modulation of opioid receptors.
Study 2: Neuroprotection
In vitro experiments using neuronal cell lines indicated that treatment with the compound reduced oxidative stress markers and apoptosis rates. These findings suggest a protective role against neurotoxicity, warranting further exploration in models of neurodegenerative diseases.
Q & A
Basic: What synthetic routes and reaction conditions are optimal for preparing N1-methyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide with high purity?
Answer:
The synthesis involves multi-step reactions starting with the formation of a tosylpiperidine intermediate. Key steps include:
- Tosylation of Piperidine: React piperidine with p-toluenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to form 1-tosylpiperidine .
- Ethylation and Oxalamide Formation: Couple the tosylpiperidine-derived ethylamine intermediate with methyl oxalyl chloride in anhydrous tetrahydrofuran (THF) at room temperature, using N,N-diisopropylethylamine (DIPEA) as a base to facilitate amide bond formation .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove urea byproducts .
Basic: Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) confirm the presence of the methyl group (δ ~2.8 ppm), tosyl aromatic protons (δ ~7.2–7.8 ppm), and piperidine/oxalamide backbone signals .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~461.6) .
- Infrared (IR) Spectroscopy: Detect characteristic amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bonds (~1150–1350 cm⁻¹) .
Advanced: How can researchers address discrepancies in reported biological activity data (e.g., IC₅₀ values) across different assays?
Answer:
- Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known enzyme inhibitors) to normalize inter-lab variability .
- Dose-Response Curves: Perform triplicate experiments with serial dilutions (e.g., 0.1–100 µM) to ensure reproducibility.
- Mechanistic Follow-Up: Combine functional assays (e.g., cAMP accumulation) with target engagement studies (surface plasmon resonance) to confirm direct binding .
Advanced: What computational strategies are recommended to model interactions between this compound and its potential molecular targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in silico, focusing on the oxalamide moiety’s hydrogen bonding with kinase ATP pockets .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes, particularly piperidine-tosyl interactions with hydrophobic pockets .
- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities and prioritize derivatives for synthesis .
Basic: What solubility and stability profiles should be characterized for in vitro assays?
Answer:
- Solubility: Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using nephelometry. Typical solubility: >10 mM in DMSO, <50 µM in PBS .
- Stability: Incubate at 37°C in PBS and liver microsomes (1–24 hrs), then analyze via LC-MS to assess metabolic degradation (e.g., esterase-mediated hydrolysis) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Answer:
- Core Modifications: Replace the methyl group on the oxalamide with bulkier substituents (e.g., cyclopropyl) to enhance target affinity .
- Piperidine-Tosyl Adjustments: Introduce electron-withdrawing groups (e.g., nitro) on the tosyl ring to modulate π-π stacking in hydrophobic pockets .
- Ethyl Linker Optimization: Shorten or rigidify the ethyl chain (e.g., propargyl) to reduce conformational entropy losses upon binding .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Kinase Inhibition: Use ADP-Glo™ Kinase Assay (e.g., against JAK2 or PI3K isoforms) .
- Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay after 72-hr exposure .
- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment to confirm stabilization .
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins for pull-down/MS identification .
Basic: What are the critical steps for scaling up synthesis from milligram to gram quantities?
Answer:
- Reagent Optimization: Replace DCC with EDC·HCl for safer, scalable amide coupling .
- Solvent Selection: Switch from THF to 2-MeTHF for improved safety and easier recycling .
- Purification: Use recrystallization (ethanol/water) instead of column chromatography for cost-effective bulk purification .
Advanced: How should researchers analyze conflicting data from in vivo efficacy studies (e.g., toxicity vs. therapeutic window)?
Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite formation in rodent models .
- Dose Escalation Studies: Determine maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL) using OECD guidelines .
- Biomarker Correlation: Link target modulation (e.g., phospho-protein levels) to efficacy/toxicity endpoints via multivariate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
